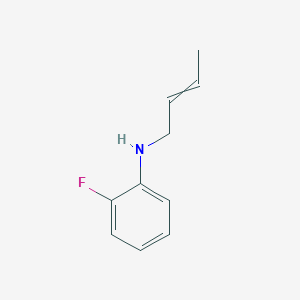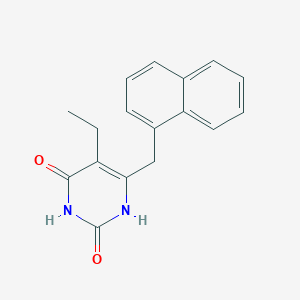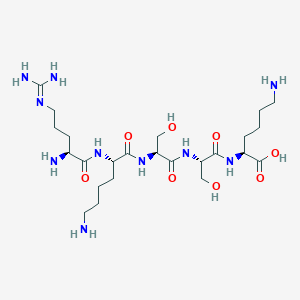![molecular formula C19H22ClN3O2 B12576087 4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide CAS No. 190383-38-1](/img/structure/B12576087.png)
4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the chlorination of the benzamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
化学反応の分析
Types of Reactions
4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-(3-methoxyphenyl)benzamide
- 4-Chloro-N-(4-methoxybenzyl)benzamide
- 5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the piperazine ring can enhance its binding affinity to certain receptors, while the methoxyphenyl group can influence its solubility and stability.
特性
CAS番号 |
190383-38-1 |
|---|---|
分子式 |
C19H22ClN3O2 |
分子量 |
359.8 g/mol |
IUPAC名 |
4-chloro-N-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-5-3-2-4-17(18)23-12-10-22(11-13-23)14-21-19(24)15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3,(H,21,24) |
InChIキー |
PNUAYJRARXKVQH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CNC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)

![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)



![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)
![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)
![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)


